molecular formula C11H7N3O2 B13964579 3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine CAS No. 56352-89-7

3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine

Cat. No.: B13964579
CAS No.: 56352-89-7
M. Wt: 213.19 g/mol
InChI Key: LFCYAERDQCDLPE-UHFFFAOYSA-N
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Description

3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine is a heterocyclic compound that features a pyridine ring fused with a furan and oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization to form the oxadiazole ring . The reaction conditions often involve refluxing in ethanol for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution at the pyridine ring can introduce various functional groups.

Scientific Research Applications

3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine is unique due to its combination of a pyridine ring with furan and oxadiazole moieties, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its effects on various biological systems.

Chemical Structure

The molecular formula of this compound is C11H7N3OC_{11}H_7N_3O with a molecular weight of approximately 197.19 g/mol. The compound features a pyridine ring linked to a furan-substituted oxadiazole moiety, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with hydrazine and carboxylic acids to form the oxadiazole ring. Various methods, including ultrasonic-assisted synthesis, have been employed to enhance yield and purity during the synthesis process .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 62.5 µg/mL to 200 µg/mL against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
6a62.5Pseudomonas aeruginosa
6b100Staphylococcus aureus
6c200Streptococcus pyogenes

Antifungal Activity

In addition to antibacterial properties, oxadiazole derivatives have demonstrated antifungal activity. Some studies report that certain derivatives outperform standard antifungal agents like griseofulvin against Candida albicans .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. For example, it has shown promise in inhibiting bacterial tyrosinase with IC50 values in the micromolar range. One derivative exhibited an IC50 of 11 ± 0.25 µM, indicating stronger activity compared to ascorbic acid .

The biological activity of oxadiazoles is often attributed to their ability to interact with cellular targets such as enzymes and bacterial membranes. The presence of electron-withdrawing groups in the structure enhances their binding affinity and bioavailability .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a series of synthesized oxadiazoles displayed significant antimicrobial properties against multi-drug resistant strains of bacteria.
  • Enzyme Inhibition : Another investigation focused on the inhibition of bacterial tyrosinase by furan-substituted oxadiazoles, showing that structural modifications can significantly enhance inhibitory potency.

Properties

CAS No.

56352-89-7

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

2-(furan-2-yl)-5-pyridin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C11H7N3O2/c1-3-8(7-12-5-1)10-13-14-11(16-10)9-4-2-6-15-9/h1-7H

InChI Key

LFCYAERDQCDLPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

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